molecular formula C16H15ClN4O2S B2368303 N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine CAS No. 1160231-01-5

N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2368303
CAS No.: 1160231-01-5
M. Wt: 362.83
InChI Key: VLGJBRDALJWEHH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Substitution Reactions: The chlorophenyl and ethylphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making this compound a candidate for enzyme inhibition studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to other bioactive triazoles.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Use in the development of diagnostic agents due to its unique chemical properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure with diverse biological activities.

    Sulfonyl Triazoles: Compounds with similar sulfonyl groups attached to the triazole ring.

Uniqueness

N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is unique due to the specific combination of chlorophenyl and ethylphenyl groups, which may confer distinct biological and chemical properties compared to other triazoles.

Properties

CAS No.

1160231-01-5

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.83

IUPAC Name

N-(4-chlorophenyl)-5-(4-ethylphenyl)sulfonyl-2H-triazol-4-amine

InChI

InChI=1S/C16H15ClN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(19-21-20-16)18-13-7-5-12(17)6-8-13/h3-10H,2H2,1H3,(H2,18,19,20,21)

InChI Key

VLGJBRDALJWEHH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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